molecular formula C17H27ClN4O4 B1192428 C5685

C5685

Cat. No. B1192428
M. Wt: 386.88
InChI Key: FKASTDNFEFJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C5685 is an inhibitor of acetylcholinesterase (AChE).

Scientific Research Applications

Molecular Mechanisms in C-Phycocyanin Induced Apoptosis

  • C-Phycocyanin (C-PC) shows potent anti-cancer properties, particularly inducing apoptosis in the K562 leukemia cell line, through mechanisms involving cytochrome c release and Bcl-2 downregulation (Subhashini et al., 2004).

Targeting Acetylcholinesterase

  • Acetylcholinesterase (AChE), an enzyme essential in cholinergic transmission, can be inhibited by compounds like C5685, potentially useful in treating conditions like Alzheimer's disease or countering nerve agents (Berg et al., 2011).

Glucose-Dependent Growth Arrest in Cancer Cells

  • The study investigates the effect of monocarboxylate transporter inhibition on cancer cells under simulated hyperglycemia, demonstrating the glucose-dependent mechanism of cell proliferation disruption (Pivovarova & MacGregor, 2018).

Cisplatin-Evoked DNA Fragmentation

  • The research focuses on the mechanism of DNA damage induced by cisplatin in leukemia cells, exploring the protective role of free radical scavengers and tyrosine kinase inhibitors (Woźniak et al., 2004).

Vitamin C and Antineoplastic Drugs

  • Vitamin C's role in antagonizing the cytotoxic effects of antineoplastic drugs is studied, highlighting its potential impact on the therapeutic efficacy of these treatments in cancer (Heaney et al., 2005).

Combination Therapy in Cancer Treatment

  • The study investigates the combined use of chloroquine and AZT with a chimeric toxin in treating chronic myeloid leukemia cells, indicating a potential strategy for cancer treatment in HIV-infected patients (Lizzi et al., 2005).

Late Apoptotic Effects of Taxanes

  • This research dissects the delayed apoptotic response in leukemia cells to taxanes, highlighting the importance of early activation processes and cell-type-specific characteristics in drug-induced apoptosis (Gangemi et al., 2000).

properties

Product Name

C5685

Molecular Formula

C17H27ClN4O4

Molecular Weight

386.88

IUPAC Name

4-(Dimethylamino)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-nitrobenzamide hydrochloride

InChI

InChI=1S/C17H26N4O4.ClH/c1-5-20-8-6-7-12(20)11-18-17(22)13-9-15(21(23)24)14(19(2)3)10-16(13)25-4;/h9-10,12H,5-8,11H2,1-4H3,(H,18,22);1H

InChI Key

FKASTDNFEFJXNY-UHFFFAOYSA-N

SMILES

O=C(NCC1N(CC)CCC1)C2=CC([N+]([O-])=O)=C(N(C)C)C=C2OC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C-5685;  C 5685;  C5685

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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